1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride
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Overview
Description
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
The synthesis of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrophenol and 2,2,2-trifluoroethanol.
Formation of the Trifluoroethoxy Group: The 2-fluoro-4-nitrophenol is reacted with 2,2,2-trifluoroethanol under basic conditions to form 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol.
Reduction of the Nitro Group: The nitro group in 2-fluoro-4-(2,2,2-trifluoroethoxy)phenol is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the Ethylamine Moiety: The resulting amine is then alkylated with an appropriate ethylating agent to form 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoroethoxy positions, using nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the trifluoroethoxy group can be hydrolyzed to yield the corresponding phenol derivative.
Scientific Research Applications
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Due to its fluorinated structure, the compound is explored for use in the development of advanced materials with unique properties such as high thermal stability and hydrophobicity.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involving neurotransmitters or second messengers, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride can be compared with other similar compounds:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound shares the trifluoroethoxy group but differs in its overall structure and applications.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethoxy)benzene: This compound is a precursor in the synthesis of this compound and has different chemical properties and reactivity.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound contains a boronic acid group and is used in different chemical reactions and applications.
Properties
Molecular Formula |
C10H12ClF4NO |
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Molecular Weight |
273.65 g/mol |
IUPAC Name |
1-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11F4NO.ClH/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14;/h2-4,6H,5,15H2,1H3;1H |
InChI Key |
KDWVEVVSIAVBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OCC(F)(F)F)F)N.Cl |
Origin of Product |
United States |
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